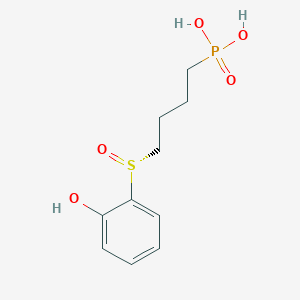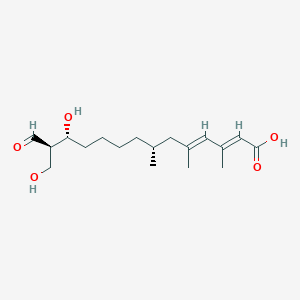
(7r,12r,13r)-13-Formyl-12,14-Dihydroxy-3,5,7-Trimethyltetradeca-2,4-Dienoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7r,12r,13r)-13-Formyl-12,14-Dihydroxy-3,5,7-Trimethyltetradeca-2,4-Dienoic Acid is a complex organic compound with a molecular formula of C18H30O5 . This compound is characterized by its multiple hydroxyl groups, formyl group, and conjugated diene system, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7r,12r,13r)-13-Formyl-12,14-Dihydroxy-3,5,7-Trimethyltetradeca-2,4-Dienoic Acid typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds through aldol condensation, followed by selective reduction and oxidation reactions to introduce the formyl and hydroxyl groups. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve higher efficiency and selectivity. These methods are designed to be scalable and environmentally friendly, reducing the need for hazardous chemicals and minimizing waste .
化学反应分析
Types of Reactions
(7r,12r,13r)-13-Formyl-12,14-Dihydroxy-3,5,7-Trimethyltetradeca-2,4-Dienoic Acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols, amines). The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, esters, and ethers, depending on the specific reaction and conditions employed .
科学研究应用
Chemistry
In chemistry, (7r,12r,13r)-13-Formyl-12,14-Dihydroxy-3,5,7-Trimethyltetradeca-2,4-Dienoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development and pharmacological studies .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .
作用机制
The mechanism of action of (7r,12r,13r)-13-Formyl-12,14-Dihydroxy-3,5,7-Trimethyltetradeca-2,4-Dienoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl and hydroxyl groups play a crucial role in these interactions, facilitating binding and modulating the activity of the target molecules. The conjugated diene system also contributes to the compound’s reactivity and ability to participate in redox reactions .
相似化合物的比较
Similar Compounds
- (2E,4E)-hexa-2,4-dienoic acid
- (2E,4E)-3,7-Dimethylocta-2,4-diene
- (3R,5S,7R,12R,13R)-12,14-dihydroxy-3,5,7-trimethyl-13-(sulfanylcarbonyl)tetradecanoic acid
Uniqueness
Compared to similar compounds, (7r,12r,13r)-13-Formyl-12,14-Dihydroxy-3,5,7-Trimethyltetradeca-2,4-Dienoic Acid stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows for specific interactions and reactivity that are not observed in other compounds, making it a valuable subject of study in various scientific fields .
属性
分子式 |
C18H30O5 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
(2E,4E,7R,12R,13R)-13-formyl-12,14-dihydroxy-3,5,7-trimethyltetradeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H30O5/c1-13(8-14(2)9-15(3)10-18(22)23)6-4-5-7-17(21)16(11-19)12-20/h9-11,13,16-17,20-21H,4-8,12H2,1-3H3,(H,22,23)/b14-9+,15-10+/t13-,16-,17-/m1/s1 |
InChI 键 |
CJCDMTWCUXKYGF-SGKKDZSOSA-N |
手性 SMILES |
C[C@H](CCCC[C@H]([C@@H](CO)C=O)O)C/C(=C/C(=C/C(=O)O)/C)/C |
规范 SMILES |
CC(CCCCC(C(CO)C=O)O)CC(=CC(=CC(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


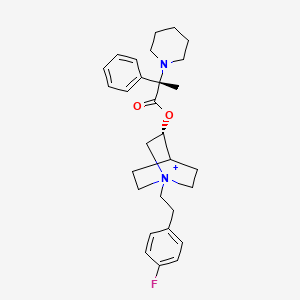
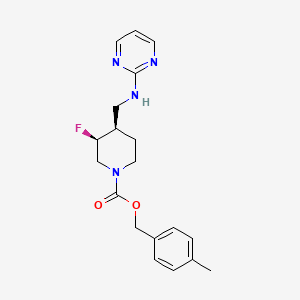

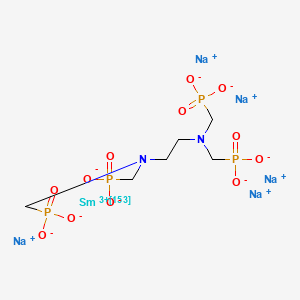


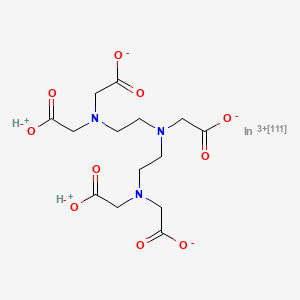
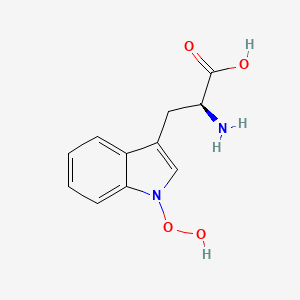
![4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid](/img/structure/B10776314.png)
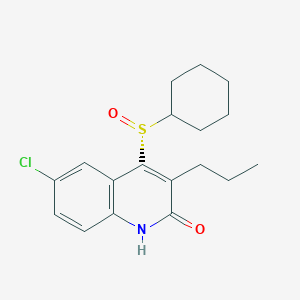
![4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one](/img/structure/B10776333.png)
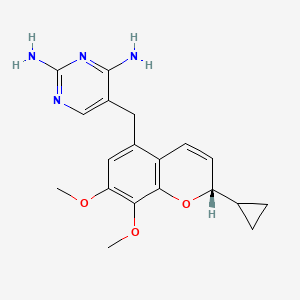
![1-(2-{[(6-Amino-2-Methylpyridin-3-Yl)methyl]amino}ethyl)-6-Chloro-3-[(2,2-Difluoro-2-Pyridin-2-Ylethyl)amino]-1,4-Dihydropyrazin-2-Ol](/img/structure/B10776347.png)
